Boscalid-5-hydroxy

Description

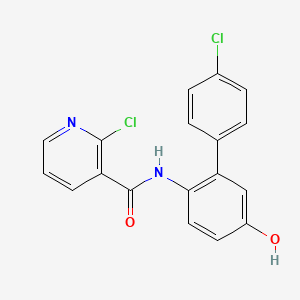

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTMLPGXPMAIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044409 | |

| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-87-2 | |

| Record name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boscalid-5-hydroxy

This technical guide provides a detailed overview of the chemical properties, metabolic formation, analytical methodologies, and mechanism of action related to Boscalid-5-hydroxy. This compound is the primary hydroxylated metabolite of Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide.

While extensive data exists for the parent compound, Boscalid, specific experimental physicochemical data for its 5-hydroxy metabolite is not broadly available in the public domain. This guide compiles the known information for this compound and includes data for the parent compound for context and comparison.

Chemical and Physical Properties

This compound, also known as M510F01 in metabolic studies, is formed through the hydroxylation of the biphenyl ring of Boscalid. This transformation is a key step in the phase I biotransformation of the parent fungicide.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide |

| Synonyms | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide; M510F01 |

| CAS Number | 661463-87-2 |

| Molecular Formula | C₁₈H₁₂Cl₂N₂O₂ |

| Molecular Weight | 359.21 g/mol |

| InChI Key | GLTMLPGXPMAIOI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2)O)NC(=O)C3=C(N=CC=C3)Cl) |

| Physical State | Solid |

Table 2: Physicochemical Properties of Boscalid (Parent Compound) Note: This data pertains to the parent compound, Boscalid, as specific experimental values for this compound are not readily available.

| Property | Value |

|---|---|

| Melting Point | 142.8 - 143.8 °C |

| Boiling Point | Decomposes before boiling (approx. 300 °C) |

| Water Solubility | 4.6 mg/L (at 20 °C) |

| pKa | Does not dissociate in water |

| Vapor Pressure | 7 x 10⁻⁹ hPa (at 20 °C) |

| Log P (Octanol-Water Partition Coefficient) | 2.96 |

Metabolic Formation of this compound

This compound is the principal Phase I metabolite of Boscalid in various organisms. The metabolic transformation involves the hydroxylation of the diphenyl ring, a reaction primarily catalyzed by the cytochrome P450 family of enzymes. This process increases the polarity of the molecule, facilitating its further conjugation and excretion.

Figure 1: Metabolic pathway of Boscalid to this compound.

Experimental Protocols

A direct, scalable chemical synthesis protocol for this compound is not widely published, as it is primarily characterized as a metabolite. Its preparation for use as an analytical standard typically involves specialized synthesis or isolation from in vivo or in vitro metabolism studies.

The synthesis of the parent compound, Boscalid, is well-documented and generally follows a three-step process[1]:

-

Suzuki Coupling: 2-chloro-1-nitrobenzene is coupled with 4-chlorophenylboronic acid using a palladium catalyst to form the 4'-chloro-2-nitro-1,1'-biphenyl intermediate.

-

Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine, typically through hydrogenation, to yield 2-amino-4'-chloro-1,1'-biphenyl.

-

Amidation: The resulting aminobiphenyl is reacted with 2-chloronicotinoyl chloride to form the final Boscalid product[1].

The quantification of this compound, along with the parent compound, is crucial for residue analysis and metabolism studies. The standard method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

Objective: To extract and quantify Boscalid and this compound (M510F01) from a water sample.

Materials:

-

Water sample

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

Reference standards for Boscalid and this compound

-

LC-MS/MS system with an electrospray ionization (ESI) source

Protocol:

-

Sample Preparation:

-

Acidify 100 mL of the water sample with formic acid to a pH of ~3.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified deionized water.

-

-

Solid Phase Extraction (SPE):

-

Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under a vacuum or with a stream of nitrogen for 10 minutes.

-

-

Elution:

-

Elute the analytes from the cartridge with 5 mL of methanol into a collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 1 mL of a methanol/water (80:20, v/v) solution.

-

Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 2.1 mm x 100 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent and metabolite (e.g., start at 30% B, ramp to 95% B).

-

Ionization: ESI in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both Boscalid and this compound.

-

Figure 2: General workflow for the analysis of this compound.

Mechanism of Action of Parent Compound

This compound is a metabolite and its primary relevance is in toxicological and residue assessments. The fungicidal activity originates from the parent compound, Boscalid, which functions as a Succinate Dehydrogenase Inhibitor (SDHI)[1][2].

Boscalid targets Complex II of the mitochondrial electron transport chain[2][3]. It specifically binds to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding action blocks the oxidation of succinate to fumarate, which is a critical step in the Krebs cycle. The inhibition halts the transfer of electrons to ubiquinone, thereby disrupting cellular respiration and leading to a severe depletion of ATP. This energy collapse ultimately results in the inhibition of fungal spore germination and mycelial growth[1][4].

Figure 3: Inhibition of Complex II by Boscalid.

References

An In-Depth Technical Guide on the Structure Elucidation and Confirmation of Boscalid-5-hydroxy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid-5-hydroxy, also known by its metabolite code M510F01, is a primary metabolite of the fungicide boscalid. Boscalid, a member of the anilide class of fungicides, functions by inhibiting the succinate dehydrogenase complex in the mitochondrial inner membrane. The hydroxylation of the parent compound to form this compound is a crucial aspect of its metabolic fate in various organisms. This technical guide provides a comprehensive overview of the structure elucidation and confirmation of this compound, including its physicochemical properties, metabolic formation, and the analytical techniques employed for its identification and quantification.

Physicochemical Properties

This compound is chemically named 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide.[1][2] Its structure is distinguished from the parent compound, boscalid, by the presence of a hydroxyl group at the 5-position of the diphenyl ring system. This structural modification influences its chemical and biological properties.

| Property | Value |

| Chemical Name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide |

| CAS Number | 661463-87-2 |

| Metabolite Code | M510F01 |

| Molecular Formula | C₁₈H₁₂Cl₂N₂O₂ |

| Molecular Weight | 359.21 g/mol |

| Physical State | Solid |

Metabolic Formation

This compound is formed in organisms through a Phase I biotransformation reaction, specifically the hydroxylation of the diphenyl ring of boscalid.[1] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system. The main metabolic pathway involves the hydroxylation of the diphenyl ring and can also involve glutathione conjugation.[3] In rats, this compound (F01) has been identified as a main metabolite detected in both urine and feces.[3]

The following diagram illustrates the metabolic transformation of boscalid to this compound.

Caption: Metabolic pathway of Boscalid to this compound.

Structure Elucidation and Confirmation

The definitive identification and structural confirmation of this compound rely on a combination of advanced analytical techniques. The general workflow for its structure elucidation is depicted below.

Caption: General workflow for the structure elucidation of this compound.

Experimental Protocols

1. Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. A modified version is often employed for the extraction of boscalid and its metabolites.

-

Extraction:

-

Homogenize the sample matrix (e.g., honeybees, soil, plant tissue).

-

Weigh a representative portion of the homogenized sample into a centrifuge tube.

-

Add organic solvent (typically acetonitrile) and water.

-

Add a salt mixture (commonly magnesium sulfate, sodium chloride, and buffering salts) to induce phase separation.

-

Shake vigorously and centrifuge to separate the layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the upper organic layer.

-

Transfer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids).

-

Vortex and centrifuge.

-

The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

-

2. Chromatographic and Spectrometric Analysis

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is the primary technique for the quantification and confirmation of this compound.

-

Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly employed. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions. High-resolution mass spectrometry (HRMS) with instruments like Quadrupole Time-of-Flight (QToF) can be used for accurate mass measurements to confirm the elemental composition.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of boscalid and its metabolites, often after a derivatization step to improve volatility and chromatographic performance.

Data Presentation

Note: Specific quantitative data for this compound, such as detailed NMR and mass spectrometry fragmentation data, are not widely available in the public domain and are often proprietary. The following tables are structured to present such data once obtained.

Table 1: Mass Spectrometry Data for this compound (Hypothetical Data)

| Ion Type | [M+H]⁺ | Fragment Ion 1 | Fragment Ion 2 | Fragment Ion 3 |

| m/z | 359.02 | [Data not available] | [Data not available] | [Data not available] |

| Relative Intensity (%) | 100 | [Data not available] | [Data not available] | [Data not available] |

Table 2: ¹H NMR Data for this compound (Hypothetical Data in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Table 3: ¹³C NMR Data for this compound (Hypothetical Data in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| [Data not available] | [Data not available] |

Confirmation of Structure

Unambiguous confirmation of the structure of this compound is achieved by comparing the analytical data (retention time in chromatography and mass spectrum) of the sample with that of a synthesized analytical standard.[3] The synthesis of the analytical standard provides a pure reference material for definitive identification.

Conclusion

The structure elucidation and confirmation of this compound is a multi-step process that involves efficient sample preparation, advanced analytical instrumentation, and, crucially, the use of a certified reference standard. While the general metabolic pathway and analytical strategies are well-documented, specific quantitative data for this metabolite remain largely within proprietary databases. This guide provides a framework for understanding the core principles and methodologies involved in the characterization of this significant metabolite of the fungicide boscalid.

References

In-Depth Technical Guide: Synthesis and Purification of Boscalid-5-hydroxy Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the Boscalid-5-hydroxy reference standard, a critical component for analytical and metabolic studies of the widely used fungicide Boscalid. This document details a plausible synthetic pathway, experimental protocols, and purification methodologies, supported by quantitative data and visual workflows to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound, chemically known as 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide, is the primary Phase I metabolite of Boscalid. Its reference standard is essential for the accurate quantification of Boscalid residues and for toxicological and environmental fate studies. This guide outlines a robust laboratory-scale synthesis and purification process for obtaining high-purity this compound.

Physicochemical Properties of this compound [1]

| Property | Value |

| Chemical Name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide |

| Metabolite Code | M510F01 |

| Molecular Formula | C18H12Cl2N2O2 |

| Molecular Weight | 359.21 g/mol |

| CAS Number | 661463-87-2 |

| Physical State | Solid |

| Storage Conditions | 2-8 °C, protected from light |

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process. The proposed synthetic route involves the initial synthesis of a key hydroxylated biphenyl intermediate, followed by an amide coupling reaction.

Experimental Protocols

Synthesis of 2-Amino-4'-chloro-5-hydroxybiphenyl (Intermediate)

This step adapts a standard Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-chlorophenol | 143.56 | 14.36 g | 0.1 |

| 4-Chlorophenylboronic acid | 156.37 | 17.20 g | 0.11 |

| Palladium(II) acetate | 224.50 | 0.224 g | 0.001 |

| Triphenylphosphine | 262.29 | 1.05 g | 0.004 |

| Sodium Carbonate | 105.99 | 26.5 g | 0.25 |

| Toluene | - | 400 mL | - |

| Water | - | 200 mL | - |

Procedure:

-

To a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-4-chlorophenol, 4-chlorophenylboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add 400 mL of toluene to the flask and stir the mixture at room temperature for 15 minutes.

-

Prepare a solution of sodium carbonate in 200 mL of water and add it to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer twice with 100 mL portions of toluene.

-

Combine the organic layers and wash with 200 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4'-chloro-5-hydroxybiphenyl.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of this compound

This step involves the amide bond formation between the synthesized aminobiphenyl intermediate and 2-chloronicotinoyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4'-chloro-5-hydroxybiphenyl | 235.68 | 23.57 g | 0.1 |

| 2-Chloronicotinoyl chloride | 176.00 | 19.36 g | 0.11 |

| Triethylamine | 101.19 | 15.2 mL | 0.15 |

| Dichloromethane (anhydrous) | - | 300 mL | - |

Procedure:

-

In a dry 500 mL flask, dissolve 2-amino-4'-chloro-5-hydroxybiphenyl in 200 mL of anhydrous dichloromethane.

-

Add triethylamine to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Dissolve 2-chloronicotinoyl chloride in 100 mL of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 30 minutes with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 100 mL of 1M HCl, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

Purification Protocol

Purification of the crude product is critical to obtain a high-purity reference standard. A combination of column chromatography and recrystallization is recommended.

Column Chromatography

Parameters:

| Parameter | Specification |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of Hexane:Ethyl Acetate (starting from 9:1 to 7:3) |

| Elution Monitoring | TLC with UV detection (254 nm) |

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Dry the adsorbed material and load it onto the top of the prepared column.

-

Elute the column with the hexane:ethyl acetate gradient, starting with a higher hexane ratio.

-

Collect fractions and monitor by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization

Procedure:

-

Dissolve the solid obtained from column chromatography in a minimal amount of hot ethanol.

-

Slowly add water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Data Presentation

Expected Yield and Purity:

| Step | Product | Expected Yield (%) | Purity (by HPLC) |

| Synthesis 1 | 2-Amino-4'-chloro-5-hydroxybiphenyl | 60-75 | >95% (after chromatography) |

| Synthesis 2 | Crude this compound | 70-85 | ~80-90% |

| Purification | Pure this compound | >90 (from crude) | >98% |

Conclusion

This technical guide provides a detailed and practical approach for the synthesis and purification of the this compound reference standard. The described protocols, if followed meticulously, should enable researchers and scientists to produce this essential analytical standard with high purity, facilitating accurate and reliable studies on the metabolism and environmental impact of Boscalid. Adherence to standard laboratory safety procedures is paramount during all experimental work.

References

The Metabolic Journey of Boscalid: A Technical Guide to the Formation of Boscalid-5-hydroxy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, undergoes metabolic transformation in biological systems, leading to the formation of various metabolites. A primary metabolic pathway involves the hydroxylation of the parent molecule to produce 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, commonly referred to as Boscalid-5-hydroxy or M510F01. This technical guide provides an in-depth exploration of this metabolic conversion, focusing on the enzymatic processes, experimental methodologies for its investigation, and quantitative analysis.

The Core Metabolic Pathway: Hydroxylation

The conversion of Boscalid to this compound is a Phase I metabolic reaction, specifically an aromatic hydroxylation. This process is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver.[1][2] In vitro studies using rat and human hepatocytes have shown that exposure to Boscalid induces the messenger RNA (mRNA) and activity of CYP1A, CYP2B, and CYP3A enzyme families, indicating their likely involvement in its metabolism.[2]

The hydroxylation occurs on the diphenyl ring of the Boscalid molecule at the 5-position, introducing a hydroxyl group. This modification increases the polarity of the compound, facilitating its further metabolism and eventual excretion from the body.

Figure 1: Metabolic conversion of Boscalid to this compound.

Quantitative Analysis of Boscalid Metabolism

While specific kinetic parameters for the 5-hydroxylation of Boscalid by individual human CYP isozymes are not extensively published, the following table summarizes typical quantitative data that would be determined in such studies. These values are essential for predicting the rate of metabolism and potential for drug-drug interactions.

| Parameter | Description | Typical Range of Values (Exemplary) | Analytical Method |

| Km (μM) | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | 1 - 50 µM | LC-MS/MS |

| Vmax (pmol/min/mg protein) | Maximum rate of the reaction at saturating substrate concentrations. | 10 - 500 pmol/min/mg microsomal protein | LC-MS/MS |

| Intrinsic Clearance (CLint) (μL/min/mg protein) | Ratio of Vmax to Km, representing the metabolic efficiency of the enzyme at low substrate concentrations. | 1 - 100 µL/min/mg microsomal protein | Calculated from Vmax and Km |

| Metabolite Formation (%) | The percentage of the initial substrate converted to the specific metabolite over a defined time period. | Varies depending on incubation time and enzyme source. | LC-MS/MS |

Experimental Protocols

In Vitro Metabolism of Boscalid using Human Liver Microsomes

This protocol outlines a typical experiment to investigate the metabolism of Boscalid to this compound using human liver microsomes (HLMs), a common in vitro model.

1. Materials and Reagents:

-

Boscalid (analytical standard)

-

This compound (M510F01) (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

2. Incubation Procedure:

-

Prepare a stock solution of Boscalid in a suitable organic solvent (e.g., DMSO) and dilute it to working concentrations in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer at 37°C for 5 minutes.

-

Add the Boscalid working solution to the pre-warmed microsome mixture to initiate the reaction. A typical substrate concentration range for kinetic studies is 0.1 to 100 µM.

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. Controls:

-

No NADPH control: To assess non-enzymatic degradation.

-

No microsome control: To assess the stability of Boscalid in the incubation buffer.

-

Time-zero control: To determine the initial concentration of Boscalid.

Figure 2: Experimental workflow for in vitro metabolism of Boscalid.

LC-MS/MS Analysis for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Boscalid and its metabolites.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient to separate Boscalid and this compound |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Exemplary) | Boscalid: m/z 343.0 → 308.0; this compound: m/z 359.0 → 324.0 |

Data Analysis: The concentrations of Boscalid and this compound in the samples are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytical standards. The rate of metabolite formation is then calculated and used to determine the kinetic parameters (Km and Vmax).

Contribution of Specific CYP Isoforms

To determine the contribution of specific CYP isoforms to Boscalid-5-hydroxylation, two main approaches can be employed:

-

Recombinant Human CYP Enzymes: Incubating Boscalid with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) will identify which isoforms are capable of forming this compound. The isoform that produces the metabolite at the highest rate is considered the primary contributor.

-

Chemical Inhibition Studies: Using specific chemical inhibitors for different CYP isoforms in incubations with HLMs can help elucidate the role of each enzyme. A significant reduction in the formation of this compound in the presence of a specific inhibitor points to the involvement of that particular CYP isoform.

Figure 3: Logical relationship of CYP isoform contribution to Boscalid metabolism.

Conclusion

The metabolic conversion of Boscalid to this compound is a key detoxification pathway mediated by cytochrome P450 enzymes. Understanding the specifics of this pathway, including the enzymes involved and the kinetics of the reaction, is crucial for assessing the safety and potential for drug-drug interactions of this widely used fungicide. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate and quantify this important metabolic process. While specific quantitative data for Boscalid's 5-hydroxylation remains an area for further public research, the methodologies presented here are standard approaches in the field of drug and xenobiotic metabolism.

References

In Vivo Transformation of Boscalid to M510F01: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo formation of M510F01, a primary metabolite of the fungicide Boscalid. The document summarizes key quantitative data from animal studies, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows involved. This information is crucial for understanding the metabolic fate of Boscalid in biological systems, which is essential for risk assessment and regulatory purposes.

Executive Summary

Boscalid, a widely used succinate dehydrogenase inhibitor fungicide, undergoes metabolic transformation in animals, leading to the formation of various metabolites. Among these, M510F01, a hydroxylated derivative, is a significant metabolite of toxicological interest. This guide consolidates data from studies in laying hens, rats, and lactating goats to provide a comparative overview of M510F01 formation. The primary metabolic pathway is the hydroxylation of the diphenyl ring of Boscalid, a reaction mediated by cytochrome P450 enzymes. The resulting M510F01 can be further conjugated, for instance, with glucuronic acid to form M510F65. Quantitative data reveals species- and tissue-specific differences in the extent of this metabolic conversion.

Metabolic Pathway of Boscalid to M510F01

The in vivo formation of M510F01 from Boscalid is a phase I metabolic reaction. Specifically, it involves the hydroxylation of the diphenyl moiety of the parent compound. This biotransformation is catalyzed by the cytochrome P450 (CYP) enzyme system, with evidence suggesting the involvement of CYP1A, CYP2B, and CYP3A isozymes.[1][2][3] The resulting metabolite, M510F01, can then undergo phase II conjugation, such as glucuronidation, to form M510F65, facilitating its excretion.[1]

Metabolic conversion of Boscalid to M510F01 and its subsequent conjugation.

Quantitative Analysis of M510F01 Formation

The formation and distribution of M510F01 have been quantified in several animal species. The following tables summarize the key findings from studies in laying hens, rats, and lactating goats.

Laying Hen Metabolism Study

In a study with laying hens administered 14C-pyridin-labelled Boscalid, M510F01 was identified as a major metabolite, particularly in the liver.[1]

Table 1: Distribution of Boscalid and its Metabolites in Laying Hens

| Tissue/Matrix | Analyte | % of Total Radioactive Residue (%TRR) | Concentration (mg eq/kg) |

| Liver | Boscalid | 1.8 | 0.008 |

| M510F01 | 35.0 | 0.16 | |

| M510F65 | 20.0 | 0.09 | |

| Egg Yolk | Boscalid | 34.0 | - |

| M510F01 | 27-28 | 0.034 | |

| M510F65 | 16-32 | 0.039 | |

| Egg White | Boscalid | 34.0 | - |

| M510F01 | 27-28 | 0.008 | |

| M510F65 | 16-32 | 0.005 | |

| Muscle | Boscalid | 29.0 | - |

| M510F01 | 5-11 | 0.005 | |

| Fat | Boscalid | 85.0 | - |

| M510F01 | 5-11 | 0.005 |

Data sourced from JMPR evaluation reports.[1]

Rat Metabolism Studies

In Wistar rats, metabolites identified in laying hens were also observed.[1] While specific tissue concentrations of M510F01 are not as extensively detailed as in the hen study, the primary routes of excretion and plasma concentrations of total radioactivity have been characterized.

Table 2: Excretion and Plasma Levels of Boscalid and Metabolites in Rats

| Parameter | Low Dose (50 mg/kg bw) | High Dose (500 mg/kg bw) |

| Primary Route of Excretion | Feces | Feces |

| % of Dose in Urine (168h) | 15.7 - 16.4 | 2.73 - 5.21 |

| % of Dose in Feces (168h) | 79.3 - 84.9 | 89.6 - 97.4 |

| Peak Plasma Concentration (µg eq/g) | 1.54 - 1.58 (at 8h) | 3.77 - 4.46 (at 8h) |

| Plasma Half-life (hours) | 30.1 - 41.7 | 20.2 - 27.4 |

Data sourced from an evaluation report of a single-dose oral administration study in Wistar rats.[4][5]

Lactating Goat Metabolism Study

A study in lactating goats also identified M510F01 as a metabolite. While detailed quantitative data for all tissues is not available, information on its presence in key matrices has been reported.

Table 3: Presence of M510F01 in Lactating Goats

| Tissue/Matrix | Presence of M510F01 |

| Liver | Identified as a major residue |

| Milk | Identified as a major residue |

| Muscle | Identified as a major residue |

Information based on JMPR evaluation reports.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental designs for the key studies cited.

Laying Hen Metabolism Study Protocol

Workflow for the laying hen metabolism study.

-

Test System: Laying hens.[1]

-

Test Substance: 14C-pyridin-labelled Boscalid.[1]

-

Dosing: Oral administration via capsule, equivalent to 12 ppm in the feed, for 13 consecutive days.[1]

-

Sample Collection: Animals were sacrificed approximately 6 hours after the final dose. Tissues (liver, muscle, fat) and eggs were collected for analysis.[1]

-

Analytical Methods:

-

Extraction: Samples were extracted with appropriate solvents such as acetonitrile or methanol.[6]

-

Quantification: Total radioactive residues (TRR) were determined by combustion and direct liquid scintillation counting (LSC).[6]

-

Metabolite Identification: Identification of metabolites was based on analysis by HPLC with Radiometric Detection and/or LC-MS/MS, and by co-chromatography with reference standards.

-

Rat Metabolism Study Protocol

Workflow for the rat metabolism study.

-

Test Substance: 14C-diphenyl-labelled and 14C-pyridine-labelled Boscalid.[4]

-

Dosing: Single oral gavage at two dose levels: 50 mg/kg body weight (low dose) and 500 mg/kg body weight (high dose). A repeated-dose study was also conducted.[4][5]

-

Sample Collection: Urine, feces, and bile were collected for up to 168 hours post-dosing. Blood samples were taken at various time points to determine plasma concentrations.[4][5]

-

Analytical Methods:

-

Quantification: Radioactivity in excreta and plasma was quantified to determine absorption, distribution, and excretion profiles.

-

Metabolite Profiling: Metabolites in urine, feces, and bile were identified and quantified.

-

Lactating Goat Metabolism Study Protocol

-

Test System: Lactating goats.

-

Dosing: The general guideline for such studies involves daily oral administration of the 14C-radiolabeled test chemical for five consecutive days at a dose level approximating the expected dietary burden.

-

Sample Collection: Milk is typically collected twice daily, and edible tissues and organs are collected at the end of the study.

-

Analytical Methods: Similar to the laying hen and rat studies, analysis involves quantification of total radioactivity and identification of the parent compound and its metabolites in various tissues and milk.

Conclusion

The in vivo formation of M510F01 from Boscalid is a consistent and significant metabolic pathway across multiple animal species. The primary mechanism is hydroxylation, mediated by cytochrome P450 enzymes. The extent of M510F01 formation and its subsequent distribution and conjugation vary depending on the species and the specific tissue. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals involved in the study of xenobiotic metabolism and the safety assessment of agricultural chemicals. Further research to pinpoint the specific CYP450 isozymes responsible for this transformation would provide a more complete understanding of the metabolic fate of Boscalid.

References

Toxicological Profile of Boscalid-5-hydroxy Metabolite: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of the 5-hydroxy metabolite of Boscalid (also known as M510F01 or 2-chloro-N-(4'-chloro-5-hydroxy-biphenyl-2-yl)nicotinamide). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of key pathways.

Introduction

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to impaired cellular respiration in target fungi.[1] Following administration and environmental exposure, boscalid is metabolized into several compounds, with the 5-hydroxy metabolite being one of the major products of this biotransformation. Understanding the toxicological properties of this metabolite is crucial for a comprehensive risk assessment of the parent compound.

The Boscalid-5-hydroxy metabolite, scientifically named 2-chloro-N-(4'-chloro-5-hydroxy-biphenyl-2-yl)nicotinamide, is formed through the hydroxylation of the diphenyl ring of the parent boscalid molecule.[2] This metabolite is often considered in conjunction with the parent compound in regulatory risk assessments, particularly for dietary exposure.[2]

Toxicological Profile

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that after oral administration of boscalid, the parent compound and its metabolites are primarily excreted in the feces, with a smaller proportion in the urine.[3] The 5-hydroxy metabolite (M510F01) is a predominant metabolite found in both urine and feces.[4]

In a study with radiolabelled boscalid, the 4'-hydroxy diphenyl metabolite (M510F01) was a major metabolite identified.[3] In laying hens, the metabolic pathway involves an initial hydroxylation to form M510F01, which is then followed by glucuronidation to form M510F65.[2] This suggests a metabolic pathway that involves phase I (hydroxylation) and phase II (glucuronidation) reactions. The major residue in the liver of laying hens was identified as M510F01.[2]

Acute Toxicity

Specific acute toxicity data (e.g., LD50) for the this compound metabolite are not extensively reported in publicly available literature. The acute oral LD50 for the parent compound, boscalid, in rats is greater than 2000 mg/kg body weight.[2] Another metabolite, M510F49, also exhibited low acute toxicity with an LD50 greater than 2000 mg/kg bw.[2]

Subchronic and Chronic Toxicity

Comprehensive subchronic and chronic toxicity studies specifically on the 5-hydroxy metabolite are limited. Regulatory assessments often consider the toxicity of major metabolites as part of the overall toxicity of the parent compound. For boscalid, the primary target organs in subchronic and chronic feeding studies in mammals are the liver and the thyroid.[5]

Carcinogenicity and Genotoxicity

Reproductive and Developmental Toxicity

No reproductive, developmental, or neurotoxic concerns have been identified for the parent compound, boscalid.[5] In a developmental toxicity study in rats, no adverse effects were observed in fetuses at the highest dose tested.[6]

Endocrine Disruption

Boscalid has been shown to have an effect on the thyroid, which is considered to be secondary to liver enzyme induction.[5][6] Studies in rats indicated that boscalid can lead to a disruption of thyroid homeostasis by decreasing circulating T3 and T4 levels and increasing TSH levels, likely due to the induction of hepatic microsomal glucuronyltransferase.[7] A comparative in vitro study showed that boscalid increased thyroxine-glucuronidation in rat hepatocytes but not in human hepatocytes, suggesting species-specific differences in this endocrine-disrupting effect.[8] The contribution of the 5-hydroxy metabolite to this effect has not been specifically elucidated but is plausible given its formation in the liver.

Mechanism of Action

The primary mechanism of action of boscalid is the inhibition of succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration and energy production. It is presumed that the toxicological effects of boscalid and its metabolites are linked to this primary mechanism. In vitro studies have shown that boscalid can decrease the oxygen consumption rate in human cell lines.[9]

Data Presentation

Table 1: Summary of Key Toxicological Endpoints for Boscalid and its Metabolites

| Test Substance | Study Type | Species | Endpoint | Value | Reference |

| Boscalid | Acute Oral Toxicity | Rat | LD50 | > 2000 mg/kg bw | [2] |

| Metabolite M510F49 | Acute Oral Toxicity | Rat | LD50 | > 2000 mg/kg bw | [2] |

| Boscalid | 90-day Subchronic Toxicity | Rat | NOAEL (Male) | 34 mg/kg bw/day | [4] |

| Boscalid | 90-day Subchronic Toxicity | Rat | NOAEL (Female) | 40 mg/kg bw/day | [4] |

| Boscalid | 24-month Chronic Toxicity | Rat | NOAEL (Male) | 4.4 mg/kg bw/day | [4] |

| Boscalid | 24-month Chronic Toxicity | Rat | NOAEL (Female) | 5.9 mg/kg bw/day | [4] |

| Boscalid | Two-generation Reproductive Toxicity | Rat | NOAEL (Parental & Offspring) | 10.1 - 12.5 mg/kg bw/day | [4] |

| Boscalid | Developmental Toxicity | Rat | NOAEL (Dam & Fetus) | 1000 mg/kg bw/day | [4] |

Table 2: Metabolism of Boscalid in Rats (% of Administered Dose)

| Compound | Urine (Low Dose) | Feces (Low Dose) | Urine (High Dose) | Feces (High Dose) | Reference |

| Boscalid | < 0.16% | 29.4 - 38.0% | < 0.16% | 29.4 - 38.0% | [4] |

| Metabolite M510F01 (5-hydroxy) | 0.77 - 2.89% | 12.9 - 24.5% | 0.77 - 2.89% | 12.9 - 24.5% | [4] |

| Metabolite M510F02 (glucuronide conjugate) | 4.29 - 10.8% | - | 4.29 - 10.8% | - | [4] |

Experimental Protocols

In Vitro Hepatocyte Metabolism Assay

-

Objective: To investigate the metabolism of boscalid and the formation of the 5-hydroxy metabolite in liver cells.

-

Methodology:

-

Cryopreserved primary hepatocytes (e.g., from rats, humans) are thawed and plated in appropriate culture medium.

-

After cell attachment, the medium is replaced with fresh medium containing a specific concentration of boscalid (e.g., 1 µM).

-

Incubations are carried out for various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours) at 37°C in a humidified incubator.

-

At each time point, the reaction is terminated by adding a solvent like acetonitrile to precipitate proteins.

-

The samples are centrifuged, and the supernatant is collected for analysis.

-

Analysis of the parent compound and its metabolites is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Endpoints: Rate of disappearance of the parent compound and the rate of formation of metabolites, including the 5-hydroxy metabolite.

Analytical Method for Quantification in Water Samples (BASF Method L0127/02)

-

Objective: To quantify the concentration of boscalid metabolites, including the 5-hydroxy metabolite (M510F49 is a different metabolite, but a similar method would apply for M510F01), in water samples.

-

Methodology:

-

Water samples are acidified and subjected to solid-phase extraction (SPE) to concentrate the analytes.

-

The analytes are eluted from the SPE cartridge with an appropriate solvent mixture.

-

The eluate is evaporated and the residue is reconstituted in a suitable solvent for analysis.

-

Quantification is performed using a Sciex API 5500 LC/MS/MS system with a Betasil C18 column.

-

A gradient mobile phase of water and methanol, both containing formic acid, is used for separation.

-

Detection is carried out using positive electrospray ionization in Multiple Reaction Monitoring (MRM) mode.

-

-

Limit of Quantification (LOQ): 0.03 µg/L.[10]

Mandatory Visualization

Caption: Metabolic pathway of Boscalid to its 5-hydroxy metabolite and subsequent conjugation.

Caption: Proposed mechanism of action via inhibition of mitochondrial Complex II.

Caption: General workflow for an in vitro hepatocyte metabolism study.

Conclusion

The 5-hydroxy metabolite of Boscalid (M510F01) is a significant product of the biotransformation of the parent fungicide. While a complete and independent toxicological profile for this metabolite is not extensively detailed in public literature, its formation and role are considered within the broader risk assessment of boscalid. The primary toxicological concerns associated with boscalid, namely liver and thyroid effects, are likely contributed to by its major metabolites, including the 5-hydroxy form. The mechanism of action is understood to be the inhibition of mitochondrial succinate dehydrogenase. Further research specifically isolating the toxicological properties of the 5-hydroxy metabolite would be beneficial for a more refined understanding of its contribution to the overall toxicity of boscalid.

References

- 1. Inhibitory Potential of Boscalid and Abamectin Towards Acetylcholinesterase and Butyrylcholinesterase: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. apps.who.int [apps.who.int]

- 4. fsc.go.jp [fsc.go.jp]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Federal Register :: Boscalid; Pesticide Tolerances [federalregister.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Boscalid shows increased thyroxin-glucuronidation in rat but not in human hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of M510F01

M510F01 is a primary metabolite of the fungicide Boscalid, a succinate dehydrogenase inhibitor (SDHI) used in agriculture.[1][2] Understanding the physical and chemical characteristics of M510F01 is crucial for researchers, scientists, and drug development professionals involved in environmental fate studies, toxicology, and residue analysis. This guide provides a comprehensive overview of the known properties of M510F01, including its metabolic formation and analytical methodologies.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of M510F01. This data is essential for understanding its behavior in various environmental and biological systems.

| Property | Value | Source |

| Chemical Name | 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide | [1][3] |

| Synonyms | Boscalid-5-hydroxy, 2-Chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide | [3] |

| CAS Number | 661463-87-2 | [1][4] |

| Molecular Formula | C18H12Cl2N2O2 | [1][2][3][4] |

| Molecular Weight | 359.21 g/mol | [2][3] |

| Physical State | Solid, white powder | [1][4] |

| Melting Point | Onset temperature of 140 °C (peak: 149 °C) | [5] |

| pH | 5.5 at 10 g/l at 23 °C | [4] |

| Assay | ≥95.0% (HPLC) | [2] |

| Impurities | ~5% water (calculated from elemental analysis) | [2] |

| SMILES String | ClC1=NC=CC=C1C(NC2=C(C3=CC=C(Cl)C=C3)C=C(O)C=C2)=O | [2] |

| InChI Key | GLTMLPGXPMAIOI-UHFFFAOYSA-N | [3] |

Toxicological and Safety Information

M510F01 exhibits certain hazards that require careful handling in a laboratory setting. The following table outlines key toxicological and safety data.

| Aspect | Information | Source |

| Acute Toxicity | May be harmful if inhaled, swallowed, or absorbed through the skin. Causes eye irritation and may cause respiratory tract and skin irritation. | [4] |

| Mutagenicity | Not mutagenic in the Ames Test (in vitro, with or without metabolic activation). | [4] |

| Environmental Hazards | Toxic to aquatic life with long-lasting effects. Can accumulate in aquatic organisms. | [4] |

| Storage Class | 11 - Combustible Solids | [2] |

| WGK (Water Hazard Class) | WGK 3 | [2] |

Metabolic Formation of M510F01

M510F01 is formed in biological systems through the metabolism of its parent compound, Boscalid. The primary metabolic pathway involves the hydroxylation of the biphenyl group. This biotransformation is a key consideration in toxicological assessments and residue analysis of Boscalid.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of M510F01 are not publicly available in the reviewed documents. However, the analytical methods for its detection in environmental and biological matrices are described.

Analytical Method for M510F01 in Animal Matrices

A common approach for the quantification of M510F01 in animal tissues involves extraction, enzymatic hydrolysis of conjugates, and chromatographic analysis.[6] The general workflow is outlined below.

This technical guide provides a consolidated source of information on the physical and chemical characteristics of M510F01. The data presented is intended to support researchers and professionals in the fields of environmental science, toxicology, and agricultural chemistry.

References

- 1. This compound (661463-87-2) for sale [vulcanchem.com]

- 2. Boscalid Metabolite M510F01 analytical standard 661463-87-2 [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. agriculture.basf.com [agriculture.basf.com]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Discovery and Initial Characterization of Boscalid Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid (2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide) is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] It is widely used in agriculture to control a range of fungal pathogens on various crops.[3] Understanding the metabolic fate of boscalid in different biological systems is crucial for assessing its environmental impact, ensuring food safety, and evaluating potential toxicological risks to non-target organisms. This technical guide provides an in-depth overview of the discovery and initial characterization of boscalid metabolites, summarizing key quantitative data and detailing the experimental protocols used for their identification and quantification.

Metabolic Pathways of Boscalid

The metabolism of boscalid has been investigated in various organisms, including animals, plants, and microorganisms in soil. The primary metabolic transformations involve hydroxylation, dechlorination, and conjugation reactions.

In animals , such as laying hens, the metabolic pathway is relatively limited. The initial step involves the hydroxylation of the diphenyl ring to form the metabolite M510F01. This is followed by glucuronidation to produce M510F65.[4] Studies in rats have shown that boscalid is primarily excreted in the feces, with biliary excretion playing a significant role.[5]

In plants , the metabolism of boscalid can vary. In some cases, such as in beans, the parent compound, boscalid, remains the major identified residue.[4] However, in other plant systems, metabolites like M510F47 (chloronicotinic acid) have been identified.[6]

In soil , the degradation of boscalid can lead to the formation of metabolites such as M510F47, M510F49, and F08 (a dechlorinated compound).[6]

The following diagram illustrates the metabolic pathway of boscalid in laying hens.

Quantitative Analysis of Boscalid and its Metabolites

The quantification of boscalid and its metabolites has been performed in various matrices. The following tables summarize the quantitative data from different studies.

Table 1: Residues of Boscalid and its Metabolites in Laying Hens [4][7]

| Tissue/Product | Total Radioactive Residue (TRR) (mg eq/kg) | Boscalid (% of TRR) | M510F01 (% of TRR) | M510F65 (% of TRR) |

| Liver | 0.439 | 1.8 | 35.2 | 18.2 |

| Egg Yolk | 0.123 | 34.0 | 27.4 | 8.4 |

| Egg White | 0.03 | 34.3 | 28.1 | 16.4 |

| Muscle | 0.051 | 29.4 | 10.8 | - |

| Fat | 0.095 | 84.9 | 5.3 | - |

Table 2: Residues of Boscalid and its Metabolites in Honeybees [8]

| Compound | Concentration Range (ng/g) |

| Boscalid and three of its metabolites | 0.2 - 36.3 |

Table 3: Dissipation of Boscalid Residues in Cucumbers [3]

| Application Rate | Initial Deposit (mg/kg) | Residue after 6 days (% of initial deposit) |

| Low Dose | Not Specified | 5 |

| High Dose | Not Specified | 17 |

Experimental Protocols

The identification and quantification of boscalid and its metabolites rely on advanced analytical techniques. A general workflow for these analyses is depicted below.

Sample Preparation

A modified EU-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of boscalid and its metabolites from various matrices.[8] This method involves an extraction step with an appropriate solvent, followed by a clean-up step to remove interfering matrix components. For the analysis of boscalid in cucumbers, a solvent mixture of methanol, water, and hydrochloric acid has been used for extraction.[3]

Analytical Techniques

Several analytical techniques are utilized for the separation, identification, and quantification of boscalid and its metabolites.

-

Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-QToF): This technique is used for the initial characterization of metabolites. The high-resolution mass spectrometry provides accurate mass measurements, which, along with the isotopic profile and mass fragments, allows for the structural elucidation of unknown metabolites.[8]

-

Ultra-High-Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (UHPLC-QqQ): This method is employed for the sensitive and selective quantification of the parent compound and its identified metabolites.[8]

-

Gas Chromatography with micro-Electron Capture Detector (GC/µ-ECD): This technique has been used for the determination of boscalid residues in cucumbers.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is another powerful tool for the determination of boscalid in various food matrices.[3]

Toxicological Considerations

The toxicological profile of boscalid and its metabolites is an important aspect of its overall risk assessment. Boscalid itself has a low acute oral toxicity in rats (LD50 > 2000 mg/kg bw).[7] The metabolite M510F49 also exhibits low acute toxicity.[7] For dietary risk assessment in animal commodities, the residue definition includes the sum of boscalid and its metabolite M510F01, including its conjugate.[4] While boscalid primarily targets succinate dehydrogenase in fungi, its potential effects on non-target organisms, including its interaction with mitochondrial function in human cells, are areas of ongoing research.[2][9]

Conclusion

The discovery and characterization of boscalid metabolites are essential for a comprehensive understanding of its environmental fate and toxicological profile. The primary metabolic pathways involve hydroxylation and conjugation. Advanced analytical techniques, particularly those based on mass spectrometry, have been instrumental in identifying and quantifying these metabolites in diverse and complex matrices. The quantitative data generated from these studies are vital for establishing maximum residue limits and conducting dietary risk assessments. Further research into the bioactivity and potential long-term effects of these metabolites will continue to be a priority for ensuring the safe use of boscalid in agriculture.

References

- 1. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]

- 2. Inhibitory Potential of Boscalid and Abamectin Towards Acetylcholinesterase and Butyrylcholinesterase: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. fao.org [fao.org]

- 5. apps.who.int [apps.who.int]

- 6. fsc.go.jp [fsc.go.jp]

- 7. fao.org [fao.org]

- 8. Detection and quantification of boscalid and its metabolites in honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Exposure to Pyraclostrobin and to a Pyraclostrobin/Boscalid Mixture on the Mitochondrial Function of Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Boscalid and its Metabolite, Boscalid-5-hydroxy, in Soil Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide widely used in agriculture to control a range of plant pathogens.[1] As with many pesticides, understanding its fate and the behavior of its metabolites in the environment is crucial for assessing potential ecological and toxicological impacts. One of the key metabolites of boscalid is 2-chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, also known as Boscalid-5-hydroxy or M510F01.[2][3] The residue definition for dietary intake assessment in animal commodities includes both boscalid and its 5-hydroxy metabolite, highlighting the regulatory importance of this compound.[2]

This technical guide provides a framework for the preliminary investigation of boscalid and, by extension, its hydroxylated metabolite in soil. Due to a scarcity of publicly available research focused specifically on the analysis of this compound in soil, the methodologies presented here are primarily based on established protocols for the parent compound, boscalid. These protocols offer a robust starting point for developing and validating a specific method for this compound.

Experimental Protocols

A typical workflow for the analysis of pesticide residues in soil involves sample collection, preparation, extraction, cleanup, and instrumental analysis.

Soil Sample Collection and Handling

Proper sample collection and handling are fundamental to obtaining representative and reliable results.

-

Collection: Soil samples should be collected from various points within the target area and from different depths, typically the top 10 cm layer where boscalid is primarily detected.[4]

-

Homogenization: Upon receiving the bulk samples from the field, they should be homogenized to a consistency suitable for analysis, for instance, by using a blender or mill.[5]

-

Storage: Homogenized soil samples should be stored frozen (e.g., at < -5°C) prior to analysis to minimize degradation of the target analytes.[5]

Extraction of Analytes

The goal of the extraction step is to efficiently transfer the target analytes from the soil matrix into a solvent.

-

QuEChERS Method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for extracting pesticide residues from food and environmental matrices. A typical QuEChERS-based protocol for soil is as follows:

-

Weigh a representative homogenized soil sample (e.g., 10 g) into a centrifuge tube.

-

Add a suitable volume of water to moisten the sample, if necessary.

-

Add an extraction solvent, typically acetonitrile (e.g., 10 mL).[6]

-

Add extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

-

Shake vigorously for a specified time (e.g., 1 minute) to ensure thorough mixing and extraction.

-

Centrifuge the sample (e.g., at 4000 rpm for 5 minutes) to separate the organic phase from the solid soil matrix and aqueous phase.[7]

-

-

Alternative Solvent Extraction: Another common method involves shaking the soil sample with methanol, followed by a methanol-water mixture (e.g., 50:50, v/v).[5]

Extract Purification (Cleanup)

The crude extract often contains co-extracted matrix components that can interfere with the final analysis. A cleanup step is therefore necessary.

-

Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup technique typically employed in the QuEChERS methodology.

-

Take an aliquot of the supernatant from the extraction step.

-

Add it to a centrifuge tube containing a sorbent mixture. For pesticide analysis, a common sorbent is a primary secondary amine (PSA), which removes organic acids, sugars, and fatty acids.[6] C18 (octadecylsilane) can also be included to remove nonpolar interferences.

-

Vortex the tube to ensure interaction between the extract and the sorbents.

-

Centrifuge to pellet the sorbents.

-

The resulting supernatant is the cleaned-up extract, ready for analysis.

-

Analytical Determination

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for the sensitive and selective quantification of boscalid and its metabolites.[5][8][9]

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions: A C18 analytical column is typically used for separation. The mobile phase often consists of a gradient of water and methanol or acetonitrile, with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for quantification and confirmation of the analytes. For boscalid, a common transition is m/z 343 → 271.[9]

Data Presentation

The following tables summarize typical performance data for boscalid analysis in soil, which can serve as a benchmark when developing a method for this compound.

Table 1: Analytical Method Performance for Boscalid in Soil

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 0.006 mg/kg | Soil | HPLC-DAD | [6] |

| Limit of Quantification (LOQ) | 0.02 mg/kg | Soil | HPLC-DAD | [6] |

| Recovery | 81.18 - 92.11% | Soil | HPLC-DAD | [6] |

| Recovery | 80.59 - 98.97% | Soil | HPLC | [10] |

| Relative Standard Deviation (RSD) | 1.31 - 10.31% | Soil | HPLC-DAD | [6] |

Table 2: Dissipation and Half-life of Boscalid in Soil

| Half-life (t₁/₂) | Soil Type | Application Rate | Kinetics | Reference |

| 6.1 - 8.0 days | Not specified | 349.5 & 525.0 g a.i./ha | First-order | [6] |

| 4.16 - 4.66 days | Sandy loam & Sandy clayey loam | 1 µg/g | First-order | [10] |

| 4.73 - 5.22 days | Sandy loam & Sandy clayey loam | 2 µg/g | First-order | [10] |

| 11.0 - 13.2 days | Not specified | Not specified | Not specified | [11] |

| 28 - 208 days | Four different soils | Not specified | Not specified | [2] |

| 108 days | Not specified | Not specified | Not specified | [3] |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the analysis of boscalid and its metabolites in soil.

Potential Degradation Pathway of Boscalid

Caption: Simplified metabolic pathway of boscalid leading to the formation of hydroxylated and conjugated metabolites.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. fsc.go.jp [fsc.go.jp]

- 4. fao.org [fao.org]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adjuvant Effects on Pyraclostrobin and Boscalid Residues, Systemic Movement, and Dietary Risk in Garlic under Field Conditions [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

An In-Depth Technical Guide to the Solubility of Boscalid-5-hydroxy in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of Boscalid-5-hydroxy (also known as M510F01), a primary metabolite of the fungicide Boscalid. While quantitative solubility data for this specific metabolite is not extensively published, this document infers its solubility profile based on the well-documented data of its parent compound, Boscalid, and established principles of physical organic chemistry. This guide includes detailed experimental protocols and predictive models to assist researchers in their work.

Introduction to this compound

This compound (IUPAC name: 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide) is a Phase I biotransformation metabolite of Boscalid.[1] The primary structural difference is the introduction of a hydroxyl (-OH) group on the biphenyl ring system.[1] This single modification significantly increases the molecule's polarity and hydrogen-bonding capability, which in turn fundamentally alters its solubility characteristics compared to the parent molecule. Understanding these changes is critical for environmental analysis, toxicology studies, and metabolic fate assessments.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2][3] The addition of a polar hydroxyl group to the Boscalid structure is expected to increase its affinity for polar solvents and decrease its affinity for nonpolar solvents.

Data for Parent Compound: Boscalid

The experimental solubility of the parent compound, Boscalid, has been determined in several organic solvents. This data serves as a crucial baseline for predicting the behavior of its metabolite.

| Solvent | Solvent Type | Solubility of Boscalid at 20°C (g/L) |

| n-Heptane | Nonpolar, Aliphatic | < 10[4][5] |

| Toluene | Nonpolar, Aromatic | 20 - 25[5] |

| Methanol | Polar Protic | 40 - 50[4][5] |

| Acetonitrile | Polar Aprotic | 40 - 50[4][5] |

| Ethyl Acetate | Polar Aprotic | 67 - 80[4][5] |

| Acetone | Polar Aprotic | 160 - 200[4][5] |

| Dichloromethane | Polar Aprotic | 200 - 250[4][5] |

| N,N-Dimethylformamide | Polar Aprotic | > 250[4][5] |

Predicted Solubility Profile for this compound

Based on the structural difference, the following table provides an inferred solubility profile for this compound relative to the parent compound. Experimental verification is required to confirm these predictions.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |

| n-Heptane | Nonpolar, Aliphatic | Significantly Lower than Boscalid | The added -OH group drastically increases polarity, reducing solubility in highly nonpolar solvents. |

| Toluene | Nonpolar, Aromatic | Lower than Boscalid | Reduced affinity for nonpolar aromatic solvent due to increased polarity. |

| Methanol | Polar Protic | Significantly Higher than Boscalid | The -OH group can act as a hydrogen bond donor and acceptor, strongly interacting with protic solvents. |

| Acetonitrile | Polar Aprotic | Higher than Boscalid | Increased dipole-dipole interactions with the polar aprotic solvent. |

| Ethyl Acetate | Polar Aprotic | Similar to Higher than Boscalid | The ester group can accept hydrogen bonds, potentially increasing interaction. |

| Acetone | Polar Aprotic | Similar to Higher than Boscalid | The ketone can accept hydrogen bonds from the solute's -OH group. |

| Dichloromethane | Polar Aprotic | Lower than Boscalid | While polar, DCM cannot hydrogen bond effectively with the -OH group, and the overall polarity increase may reduce solubility compared to the parent. |

| N,N-Dimethylformamide | Polar Aprotic | Similar to Higher than Boscalid | DMF is a very strong polar solvent capable of accepting hydrogen bonds and strong dipole interactions. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental method is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a compound.[2][6]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 20°C or 25°C). Shake the vials for a sufficient period (e.g., 24-72 hours) to ensure that the solution has reached equilibrium. A preliminary time-course study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature, permitting the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved micro-particulates. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically expressed in g/L or mg/mL.

References

The Metabolic Journey of Boscalid in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid, a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), is widely used in agriculture to protect crops from a variety of fungal diseases. Understanding its metabolic fate in animal systems is crucial for assessing potential risks to non-target organisms, including mammals, and for establishing regulatory guidelines for acceptable daily intake. This technical guide provides a comprehensive overview of the metabolism of Boscalid in various animal models, with a focus on quantitative data, experimental methodologies, and the visualization of metabolic pathways.

Core Principles of Boscalid Metabolism

Studies in animal models, primarily in rats, have demonstrated that orally administered Boscalid is well-absorbed, extensively metabolized, and efficiently excreted. The primary routes of elimination are through the feces and urine. The metabolic transformations of Boscalid mainly involve hydroxylation of the diphenyl and pyridine rings, followed by conjugation with glucuronic acid or sulfate. Cleavage of the amide bond is a minor metabolic pathway.

Quantitative Analysis of Boscalid Metabolism in Rats

The following tables summarize the quantitative data on the absorption, distribution, metabolism, and excretion of Boscalid in rats from various studies. These studies typically utilize ¹⁴C-labeled Boscalid to trace the disposition of the compound and its metabolites.

Table 1: Excretion of Orally Administered ¹⁴C-Boscalid in Wistar Rats (Single Dose)

| Dose Level | Sex | Route of Excretion | % of Administered Dose (48 hours) | % of Administered Dose (168 hours) | Key Metabolites Identified |

| Low Dose (50 mg/kg bw) | Male | Urine | 15.7 - 16.4 | 15.7 - 16.4 | M510F02 (glucuronide conjugate), M510F01 (hydroxylated) |

| Feces | 79.3 - 84.9 | 79.3 - 84.9 | Parent Boscalid, M510F01 (hydroxylated) | ||

| High Dose (500 mg/kg bw) | Male | Urine | 2.73 - 5.21 | 2.73 - 5.21 | M510F02 (glucuronide conjugate) |

| Feces | 89.6 - 97.4 | 89.6 - 97.4 | Parent Boscalid |

Table 2: Distribution of ¹⁴C-Boscalid Derived Radioactivity in Rat Tissues (48 hours post-dose)

| Tissue | Low Dose (50 mg/kg bw) - % of Administered Dose | High Dose (500 mg/kg bw) - % of Administered Dose |

| Liver | 0.5 - 1.0 | 0.2 - 0.5 |

| Kidney | 0.1 - 0.3 | < 0.1 |

| Blood | < 0.1 | < 0.1 |

| Fat | 0.2 - 0.8 | 0.1 - 0.4 |

| Muscle | < 0.1 | < 0.1 |

| Carcass | 1.0 - 2.5 | 0.5 - 1.5 |

Data compiled from regulatory submission documents.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in the study of Boscalid metabolism.

In Vivo Metabolism Study in Rats

1. Test System:

-

Species: Wistar Rat

-

Age: 8-10 weeks

-

Sex: Male and Female

-

Housing: Individually in metabolism cages designed for the separate collection of urine and feces.

-

Diet: Standard laboratory chow and water ad libitum.

2. Test Substance and Dosing:

-

Test Substance: ¹⁴C-Boscalid (radiolabeled on the diphenyl or pyridine ring).

-

Dosing Vehicle: Typically a 0.5% aqueous solution of carboxymethylcellulose.

-

Route of Administration: Oral gavage.

-

Dose Levels: A low dose (e.g., 50 mg/kg body weight) and a high dose (e.g., 500 mg/kg body weight) to assess dose-dependent effects on metabolism.

3. Sample Collection:

-

Urine and Feces: Collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours) post-dosing.

-

Blood: Collected via tail vein or cardiac puncture at specified time points for pharmacokinetic analysis.

-